Pomalidomide-C6-I TFA is a synthetic compound that serves as an E3 ligase ligand-linker conjugate, integrating the Pomalidomide-based cereblon ligand with a linker utilized in Proteolysis Targeting Chimeras (PROTAC) technology. This compound is significant in the context of targeted protein degradation, particularly in therapeutic applications for diseases such as multiple myeloma. The inclusion of trifluoroacetic acid (TFA) enhances its solubility and stability, making it suitable for various biochemical applications.
Pomalidomide-C6-I TFA is synthesized through advanced organic chemistry techniques, primarily in laboratory settings and pharmaceutical research facilities. Its development has been driven by the need for more effective therapeutic agents that can selectively target and degrade specific proteins involved in disease processes .
The synthesis of Pomalidomide-C6-I TFA typically involves several key steps:
The synthesis can be performed using continuous flow methods that enhance efficiency and reproducibility. Reaction conditions typically involve organic solvents, acids, and bases, with temperatures ranging from ambient to 80 °C . The use of reagents like HATU (a coupling reagent) and various solvents ensures high yields while minimizing byproducts .
The molecular formula of Pomalidomide-C6-I TFA is , with a molecular weight of 597.3 g/mol. The IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione; 2,2,2-trifluoroacetic acid. The compound features a complex structure that includes an isoindole core and multiple functional groups designed for its biological activity.
Pomalidomide-C6-I TFA participates in several chemical reactions essential for its functionality:
Common reagents used include organic solvents like dimethylformamide and acids such as trifluoroacetic acid. Reactions are typically conducted under controlled temperatures to optimize yield and purity . The major products formed are various pomalidomide-linker conjugates used in developing protein degrader libraries.
Pomalidomide-C6-I TFA exerts its therapeutic effects by binding to the cereblon ligand within the E3 ubiquitin ligase complex. This interaction promotes ubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is particularly valuable in oncology, where selective degradation of oncoproteins can inhibit tumor growth .
Pomalidomide-C6-I TFA is characterized by its solid-state at room temperature with good solubility in organic solvents due to the presence of trifluoroacetic acid.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its melting point and boiling point are not extensively documented but are expected to align with similar compounds in its class .
Pomalidomide-C6-I TFA has significant applications in scientific research:
Pomalidomide-C6-I TFA exemplifies a strategic advancement in proteolysis-targeting chimera (PROTAC) technology, leveraging cereblon (CRBN) as the E3 ubiquitin ligase recruiter. CRBN, part of the CRL4CRBN complex (CUL4-RBX1-DDB1-CRBN), provides a versatile scaffold for ubiquitin transfer to target proteins. When integrated into PROTACs, pomalidomide derivatives bind CRBN's tri-Trp pocket, enabling the degradation of oncoproteins like IKZF1/3 in hematological malignancies [3] [8]. This approach capitalizes on the ubiquitin-proteasome system (UPS), where the PROTAC induces a ternary complex (target protein-PROTAC-CRBN), leading to polyubiquitination and proteasomal destruction of the target [8] [10].
Table 1: Key E3 Ligases Used in PROTAC Design
| E3 Ligase | Ligand | Target Flexibility | Clinical Stage |
|---|---|---|---|
| CRBN | Pomalidomide | High (multiple neosubstrates) | Phase I-III (12 agents) |
| VHL | VH032 | Moderate | Phase I (1 agent) |
| cIAP | Bestatin | Limited | Preclinical |
Source: Adapted from PROTAC clinical trial data [3] [8]
The efficacy of CRBN-recruiting PROTACs is influenced by ternary complex stability and ubiquitination efficiency. Structural studies show that pomalidomide's phthalimide ring orientation dictates proximity between the target lysine residues and the E2-ubiquitin complex, enhancing degradation kinetics [2] [7]. However, off-target degradation of zinc-finger (ZF) proteins (e.g., SALL4, ZFP91) remains a challenge, driving efforts to engineer CRBN ligands with improved selectivity [7] [10].
The hexyl (C6) linker in Pomalidomide-C6-I TFA bridges pomalidomide's phthalimide ring and the target-binding moiety (e.g., kinase inhibitors). This spacer length optimizes ternary complex formation by balancing steric flexibility and distance constraints:
Table 2: Impact of Linker Length on PROTAC Efficacy
| Linker Type | Length (Atoms) | Degradation Efficiency (DC50) | Off-Target Risk |
|---|---|---|---|
| C4 | 4 | >1 µM | High |
| C6 | 6 | 10–100 nM | Moderate |
| PEG4 | 12 | 50–500 nM | Low |
Source: Biochemical assays of PROTAC linker libraries [4] [9]
In oligo-PROTACs (e.g., STAT3-targeting conjugates), the C6 linker minimizes steric clash when fused to oligonucleotide decoys, enabling cell-selective degradation in TLR9+ lymphoma cells [9]. Engineering the linker attachment point at pomalidomide's C4/C5 position further reduces ZF protein degradation while retaining on-target potency [7] [10].
Pomalidomide-C6-I TFA is rooted in the iterative optimization of immunomodulatory drugs (IMiDs):
Table 3: Generational Refinement of IMiD-Based Therapeutics
| IMiD Generation | Compound | Key Structural Change | Primary Degradation Targets |
|---|---|---|---|
| 1st | Thalidomide | None (parent compound) | SALL4, CK1α, ZFP91 |
| 2nd | Lenalidomide | 4-Amino-phthalimide | IKZF1/3, CK1α, SALL4 |
| 3rd | Pomalidomide | 4-Amino-2,3-dihydro-isoindole | IKZF1/3, CK1α (reduced SALL4 affinity) |
Source: Crystallographic and degradation studies [5] [8] [10]
Pomalidomide-C6-I TFA represents a convergence of IMiD pharmacology and PROTAC engineering. By functionalizing pomalidomide's C4 position with C6-linked warheads, it achieves selective degradation of non-IMiD targets (e.g., BRD4, ALK) while minimizing ZF off-targets [7] [10]. Recent analogues with C5/C6 modifications (e.g., 6-fluoro-pomalidomide) further refine neosubstrate selectivity, enabling PROTACs with in vivo anti-tumor efficacy [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: